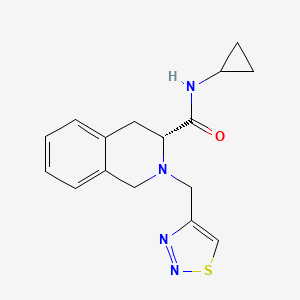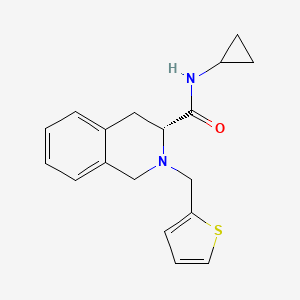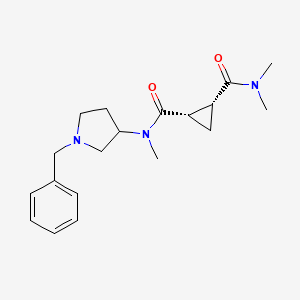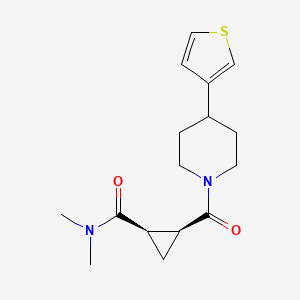![molecular formula C18H27N3O2 B7338897 [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone](/img/structure/B7338897.png)
[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone, also known as MMCM, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MMCM is a synthetic compound that belongs to the class of piperazine derivatives and has a molecular weight of 393.56 g/mol.
Mechanism of Action
The mechanism of action of [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone involves its selective binding to the 5-HT1A receptor. This receptor is widely distributed in the central nervous system and is involved in the regulation of mood, anxiety, and other physiological processes. This compound acts as an antagonist of the 5-HT1A receptor, which leads to the modulation of neurotransmitter release and the downstream effects on behavior and physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation leads to the downstream effects on behavior and physiological functions, including anxiety, depression, and other psychiatric disorders. This compound has also been shown to have analgesic effects and to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Advantages and Limitations for Lab Experiments
One of the major advantages of [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone is its selectivity for the 5-HT1A receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low potency, which requires higher concentrations to achieve the desired effects. Additionally, this compound has a short half-life, which limits its use in chronic experiments.
Future Directions
There are several future directions for the use of [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone in scientific research. One potential direction is the investigation of its effects on the gut-brain axis, as the 5-HT1A receptor is widely distributed in the gastrointestinal tract. Another potential direction is the investigation of its effects on neuroinflammation, as the 5-HT1A receptor has been implicated in the regulation of immune responses. Additionally, the development of more potent and selective analogs of this compound could lead to further insights into the role of the 5-HT1A receptor in various physiological and pathological processes.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in scientific research. Its selective binding to the 5-HT1A receptor allows for the specific investigation of the role of this receptor in various physiological and pathological processes. While this compound has limitations, such as its low potency and short half-life, there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of [4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone involves the reaction of 4-methylcyclohexanone with 3-methoxypyridine-4-amine and piperazine in the presence of a catalyst. The resulting product is purified using column chromatography and recrystallization. The overall yield of this compound is approximately 60%.
Scientific Research Applications
[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone has been primarily used in scientific research as a tool to study the central nervous system. It acts as a selective antagonist of the 5-HT1A receptor and has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been used to investigate the role of the 5-HT1A receptor in anxiety, depression, and other psychiatric disorders.
Properties
IUPAC Name |
[4-(3-methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-3-5-15(6-4-14)18(22)21-11-9-20(10-12-21)16-7-8-19-13-17(16)23-2/h7-8,13-15H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZVZLDRLRVADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N2CCN(CC2)C3=C(C=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R)-2-[4-[2-[(4-methylphenyl)sulfonylamino]ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B7338816.png)

![2-[4-[[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]amino]-3-methylphenoxy]acetic acid](/img/structure/B7338825.png)
![(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide](/img/structure/B7338846.png)
![[(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone](/img/structure/B7338848.png)
![(3R)-N-cyclopropyl-2-[(2-oxo-1H-quinolin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338851.png)
![(3R)-N-cyclopropyl-2-[(2,4-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338854.png)
![(3R)-N-cyclopropyl-2-[(2-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338855.png)


![(3R)-N-cyclopropyl-2-[[5-(dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338869.png)
![(3R)-N-cyclopropyl-2-[(3-ethyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338874.png)


